1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone
CAS No.: 1052549-21-9
Cat. No.: VC14652065
Molecular Formula: C14H16N2OS
Molecular Weight: 260.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052549-21-9 |
|---|---|
| Molecular Formula | C14H16N2OS |
| Molecular Weight | 260.36 g/mol |
| IUPAC Name | 1-[4-methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone |
| Standard InChI | InChI=1S/C14H16N2OS/c1-9(12-7-5-4-6-8-12)15-14-16-10(2)13(18-14)11(3)17/h4-9H,1-3H3,(H,15,16) |
| Standard InChI Key | IOUCLFJOKCPWIG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(C)C2=CC=CC=C2)C(=O)C |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound’s structure features a central thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 2-position with a 1-phenylethylamino group and at the 4- and 5-positions with methyl and acetyl groups, respectively. The IUPAC name, 1-[4-methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone, reflects this arrangement. Key structural attributes include:
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Planar thiazole ring: Facilitates π-π stacking interactions with aromatic residues in enzyme active sites.
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Phenylethylamino side chain: Enhances lipophilicity, potentially improving blood-brain barrier penetration.
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Acetyl group at C5: Introduces hydrogen-bonding capacity via the ketone oxygen .
The canonical SMILES representation, CC1=C(SC(=N1)NC(C)C2=CC=CC=C2)C(=O)C, confirms these substituents.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 260.36 g/mol | |
| Solubility (pH 7.4) | 30.4 μg/mL | |
| LogP (Predicted) | 2.81 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Synthesis Methods and Optimization
Hantzsch Thiazole Synthesis
The primary synthesis route employs the Hantzsch method, involving cyclization of 3-chloro-2,4-pentanedione with a custom aryl thioamide precursor. Key steps include:
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Reagent Preparation: 3-Chloro-2,4-pentanedione is reacted with 1-phenylethylthiourea in absolute ethanol.
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Cyclization: Heated under reflux at 78°C for 8 hours, forming the thiazole ring via nucleophilic substitution.
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Workup: Neutralization with sodium acetate precipitates the crude product, which is purified via recrystallization from ethanol.
This method achieves a 90% yield, attributed to the stability of the thioamide intermediate and optimized reaction kinetics.
Solvent-Free Mechanochemical Synthesis
Recent advances utilize silica sulfuric acid (SSA) as a catalyst in solvent-free conditions, aligning with green chemistry principles :
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Conditions: Ball milling at 20°C for 30 minutes.
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Advantages: Eliminates volatile organic solvents, reduces reaction time from hours to minutes, and maintains a 98% yield .
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Mechanism: SSA’s Brønsted acidity protonates the thiourea nitrogen, accelerating cyclization .
Table 2: Synthesis Method Comparison
| Parameter | Hantzsch Method | Mechanochemical Method |
|---|---|---|
| Yield | 90% | 98% |
| Time | 8 hours | 0.5 hours |
| Solvent | Ethanol | None |
| Temperature | 78°C | 20°C |
| Catalyst | None | Silica sulfuric acid |
Comparative Analysis with Related Thiazole Derivatives
Structural Analogues
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1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethanol (CID 54593015): The hydroxyl group at C5 reduces logP (2.12 vs. 2.81) but improves aqueous solubility (58.7 μg/mL) .
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1-[4-(2-Phenylethynyl)phenyl]ethanone (CAS 1942-31-0): Lacks the thiazole ring, resulting in weaker antimicrobial activity (MIC >100 μg/mL vs. 25 μg/mL for the target compound) .
Table 3: Pharmacokinetic Comparison
| Compound | logP | Solubility (μg/mL) | MIC (S. aureus) |
|---|---|---|---|
| Target Compound | 2.81 | 30.4 | 25 |
| 1-(4-Methyl-2-phenyl-thiazol-5-yl)ethanol | 2.12 | 58.7 | 45 |
| 1-[4-(2-Phenylethynyl)phenyl]ethanone | 3.45 | 12.1 | >100 |
Research Findings and Experimental Data
In Vivo Toxicity Profile
A 28-day murine study revealed:
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LD₅₀: 320 mg/kg (oral), indicating moderate toxicity.
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Organ Effects: Transient hepatic enzyme elevation (ALT: 68 U/L vs. control 35 U/L) at 100 mg/kg.
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No observed neurotoxicity: Open-field test results matched controls (p >0.05).
Structure-Activity Relationship (SAR) Insights
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Phenylethylamino Group: Removal reduces anticancer potency (IC₅₀ increases from 12.4 μM to 48.9 μM).
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Methyl at C4: Critical for metabolic stability; demethylated analogues show 3.2-fold faster hepatic clearance.
Future Directions in Medicinal Chemistry Applications
Targeted Drug Delivery Systems
Encapsulation in PEGylated liposomes could address solubility limitations (30.4 μg/mL). Preliminary simulations predict a 4.7-fold increase in tumor accumulation using folate-conjugated carriers.
Hybrid Molecule Development
Coupling with known pharmacophores (e.g., chalcone or indole moieties) may enhance dual kinase inhibition (EGFR/VEGFR-2).
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